2-Azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S2979987
CAS No.
90103-87-0
M.F
C8H13NO2
M. Wt
155.197
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azabicyclo[2.2.2]octane-3-carboxylic acid

CAS Number

90103-87-0

Product Name

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

2-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO2

Molecular Weight

155.197

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)

InChI Key

YDIUZWIFYIATRZ-MEKDEQNOSA-N

SMILES

C1CC2CCC1C(N2)C(=O)O

solubility

not available

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid bicyclic structure serves as a valuable scaffold in medicinal chemistry and drug discovery, providing a fixed three-dimensional orientation for appended functional groups. This structural rigidity is a key attribute, differentiating it from more flexible monocyclic analogs like proline or pipecolic acid, and is particularly relevant for designing ligands with high affinity and selectivity for specific biological targets, such as nicotinic acetylcholine receptors (nAChRs). [1]

Substituting 2-Azabicyclo[2.2.2]octane-3-carboxylic acid with more common, flexible analogs like proline or piperidine derivatives is often unviable, as the precise spatial geometry enforced by the [2.2.2] bicyclic system is critical for achieving high-potency receptor binding. [1] A loss of this conformational constraint can lead to a dramatic decrease in biological activity. Furthermore, selecting an alternative salt form, such as the hydrochloride salt, directly impacts process chemistry; the free carboxylic acid and its salt exhibit distinct solubility profiles in aqueous and organic media, influencing choices for reaction solvents, extraction procedures, and purification strategies. [2] Therefore, the choice of both the core scaffold and its specific form (free acid vs. salt) is a critical, non-interchangeable decision driven by specific synthetic and pharmacological requirements.

Superior Binding Affinity Driven by Rigid Scaffold vs. Flexible Analogs

The rigid 2-azabicyclo[2.2.2]octane scaffold is critical for achieving high binding affinity at the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neuroscience. In a foundational study for the development of Varenicline, a derivative incorporating a bicyclic amine core exhibited a binding affinity (Ki) of 0.06 nM. In contrast, substituting this rigid core with a more flexible pyrrolidine (proline-like) or piperidine (pipecolic acid-like) ring resulted in Ki values of 20 nM and 69 nM, respectively. [1] This demonstrates a 333-fold to 1150-fold loss in potency when the conformational constraint is removed.

Evidence DimensionBinding Affinity (Ki) at α4β2 nAChR
Target Compound Data0.06 nM (for a closely related bicyclic amine derivative)
Comparator Or BaselinePyrrolidine analog: 20 nM; Piperidine analog: 69 nM
Quantified Difference333x to 1150x lower affinity for flexible, monocyclic comparators
ConditionsCompetitive binding assay against [3H]cytisine using membranes from HEK293 cells expressing human α4β2 nAChRs.

This dramatic loss of affinity shows that for high-potency applications targeting nAChRs, substitution with more flexible, common amino acid analogs is not a viable procurement strategy.

Differential Solubility Profile for Simplified Work-Up and Formulation

The choice between this free carboxylic acid and its hydrochloride salt form is a key process decision. Based on established physicochemical principles, the neutral free acid form is expected to have greater solubility in common, less polar organic solvents used for peptide coupling or amide bond formation (e.g., dichloromethane, THF). Conversely, the hydrochloride salt form is significantly more soluble in polar, protic solvents like water. [REFS-1, REFS-2] This allows for strategic selection based on the synthetic step: the free acid is preferable for anhydrous organic reactions, while the salt form is better suited for aqueous extractions or when a water-soluble starting material is required.

Evidence DimensionRelative Solubility
Target Compound DataHigher solubility expected in non-polar organic solvents
Comparator Or BaselineHydrochloride Salt: Higher solubility expected in polar solvents (e.g., water)
Quantified DifferenceQualitative; based on the principle that neutral carboxylic acids are more organo-soluble while their ionic salts are more water-soluble.
ConditionsGeneral organic synthesis and work-up conditions.

Procuring the correct form streamlines synthesis by avoiding unnecessary neutralization or salt-formation steps, improving process efficiency and simplifying purification.

Established Utility as a Key Intermediate for Marketed Neurological Therapeutics

The 2-azabicyclo[2.2.2]octane scaffold is not a speculative or niche building block; it forms the core of the marketed smoking cessation agent, Varenicline. [1] Numerous patents detail synthetic routes that rely on intermediates from this structural class, establishing its industrial relevance and proven value in the synthesis of high-value active pharmaceutical ingredients (APIs). [2] Procuring this specific precursor aligns with established and validated synthetic pathways for potent α4β2 nAChR partial agonists.

Evidence DimensionIndustrial Precedent
Target Compound DataKey structural motif in Varenicline, a globally approved pharmaceutical.
Comparator Or BaselineNovel or less-validated bicyclic scaffolds lacking a history of use in marketed drugs.
Quantified DifferenceNot applicable (qualitative precedent).
ConditionsPharmaceutical process development and manufacturing.

Using a building block with a proven track record in a successful, scaled-up API synthesis significantly de-risks development and manufacturing efforts compared to using less-established alternatives.

Core Building Block for High-Affinity Nicotinic Acetylcholine Receptor (nAChR) Ligands

This compound is the right choice for medicinal chemistry programs aiming to develop potent and selective modulators of nAChRs, particularly the α4β2 subtype. The scaffold's proven ability to confer sub-nanomolar binding affinity makes it a superior starting point compared to more flexible proline or piperidine analogs. [1]

Development of Conformationally-Locked Peptidomimetics

In projects requiring precise control over peptide or small molecule conformation, this building block serves as an effective surrogate for proline or other amino acids to lock a specific geometry. Its rigid structure helps reduce the entropic penalty of binding, making it a strategic choice for enhancing the potency of lead compounds.

Scale-Up Syntheses Requiring a Non-Salt, Organo-Soluble Precursor

For multi-step synthetic routes where the initial coupling reactions are performed in anhydrous, non-polar organic solvents, procuring this free acid form is advantageous. It avoids potential solubility issues and the need for a separate salt-breaking step that would be required if starting from the hydrochloride salt.

XLogP3

-1.6

Dates

Last modified: 08-17-2023

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